o-Nitrophenyl caprate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

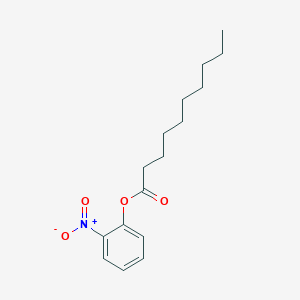

O-Nitrophenyl caprate is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Enzyme Activity Assays

o-Nitrophenyl caprate serves as a substrate for various lipases, enabling researchers to assess enzyme activity through spectrophotometric methods. The hydrolysis of this compound results in the formation of o-nitrophenol, which can be quantitatively measured at 405 nm. This property makes it an essential tool for:

- Characterizing Lipases : The compound is frequently used to evaluate the activity of lipases from different sources, including microbial and plant origins. For instance, studies have shown that certain metagenome-derived enzymes exhibit maximum activity with this compound at specific pH and temperature conditions, enhancing our understanding of their catalytic properties .

- Screening for Lipolytic Activity : In various research settings, this compound is employed to screen for lipolytic activity in microbial strains. For example, one study isolated a fosmid clone from a metagenomic library that displayed significant lipolytic activity on emulsified substrates, including this compound .

Industrial Applications

The utility of this compound extends beyond academic research into practical applications in industries such as food, pharmaceuticals, and biotechnology:

- Food Industry : Lipases play a crucial role in the production of flavor compounds and texture modification in food products. The ability to measure lipase activity using this compound allows for quality control and optimization of enzyme preparations used in food processing.

- Pharmaceuticals : In drug formulation and development, lipases are involved in the synthesis of active pharmaceutical ingredients (APIs). The use of this compound as a substrate helps in screening potential lipase candidates for biocatalysis applications.

Case Studies

Several case studies illustrate the effectiveness of this compound in enzyme assays:

Case Study 1: Metagenomic Lipase Characterization

A study characterized a cold-adapted alkaline phospholipase derived from a metagenomic library that exhibited significant hydrolytic activity towards this compound. The enzyme showed optimal performance at pH 8.0 and 25°C, demonstrating its potential for biotechnological applications where temperature stability is crucial .

Case Study 2: Thermostable Lipases

Research on thermostable lipases from extreme thermophilic anaerobic bacteria highlighted their robustness against organic solvents and detergents. These enzymes were tested using this compound as a substrate to evaluate their substrate specificity and kinetic parameters, showcasing their potential for industrial applications where high temperatures are prevalent .

Data Table: Summary of Applications

Eigenschaften

CAS-Nummer |

104809-24-7 |

|---|---|

Molekularformel |

C16H23NO4 |

Molekulargewicht |

293.36 g/mol |

IUPAC-Name |

(2-nitrophenyl) decanoate |

InChI |

InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-13-16(18)21-15-12-10-9-11-14(15)17(19)20/h9-12H,2-8,13H2,1H3 |

InChI-Schlüssel |

LNCYDBDIFKPOMC-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Kanonische SMILES |

CCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.